Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-

Beschreibung

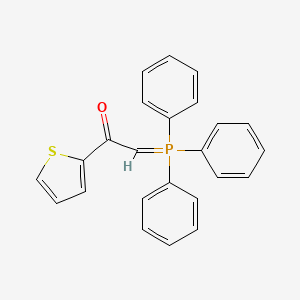

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- (hereafter referred to as Compound T) is a specialized organophosphorus compound featuring a thienyl group at the 1-position and a triphenylphosphoranylidene moiety at the 2-position of the ethanone backbone. The thienyl group introduces heteroaromaticity, which influences electronic properties and reactivity, while the triphenylphosphoranylidene group is critical in Wittig-like reactions for olefin synthesis.

Eigenschaften

IUPAC Name |

1-thiophen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19OPS/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSJUGXGEXMVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19OPS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385628 | |

| Record name | Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-61-3 | |

| Record name | Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of a thienyl ketone with a triphenylphosphonium ylide. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The thienyl group can participate in π-π interactions, while the triphenylphosphoranylidene moiety can stabilize reaction intermediates through resonance.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Key analogs of Compound T differ in the aryl/heteroaryl group at the 1-position (Table 1). These substituents modulate electronic and steric properties, affecting reactivity and physical characteristics:

Notes:

Spectral and Analytical Data

- ¹H NMR : Aromatic protons in thienyl derivatives (Compound T) resonate at δ ~6.5–7.5, distinct from phenyl analogs (δ ~7.0–8.5) due to sulfur’s electronegativity .

- ¹³C NMR: The carbonyl carbon (C=O) in TPP-ethanones appears at δ ~190–210, with shifts depending on substituent electronic effects .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and PPh₃ vibrations (~1100 cm⁻¹) are consistent across analogs .

Critical Analysis of Evidence Gaps

- Compound T-Specific Data : Direct experimental data (e.g., melting point, yield) for Compound T is absent in the provided evidence. Inferences are drawn from structurally similar compounds.

- Contradictions : Some analogs (e.g., 1-(4-methoxyphenyl) derivative) show inconsistent yields (64–77%) across studies, possibly due to reaction scale or purity .

Biologische Aktivität

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-, a compound characterized by its unique thienyl and triphenylphosphoranylidene moieties, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- can be represented as follows:

- Chemical Formula : C19H17PS

- Molecular Weight : 310.37 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-. For instance, derivatives of thienyl compounds have been shown to exhibit significant activity against various bacterial strains. A study indicated that thienyl-based compounds could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been documented. Research has demonstrated that thienyl derivatives can inhibit the expression of adhesion molecules involved in inflammatory processes. For example, compounds that modulate the activity of NF-kB pathways have been identified as promising candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of thienyl derivatives, including those structurally related to Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against selected bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thienyl Derivative A | 20 | Staphylococcus aureus |

| Thienyl Derivative B | 30 | Escherichia coli |

| Ethanone Analog C | 15 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, a derivative of Ethanone was tested for its ability to inhibit TNF-alpha induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokine production at concentrations above 25 µM.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 15 |

| 25 | 40 |

| 50 | 70 |

The biological activities associated with Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- can be attributed to its interaction with various cellular pathways:

- Antimicrobial Mechanism : The thienyl moiety is believed to disrupt bacterial cell wall synthesis and function.

- Anti-inflammatory Mechanism : Inhibition of NF-kB pathway activation leads to reduced expression of inflammatory mediators and adhesion molecules, thereby mitigating inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions. One approach uses condensation of 1,4-dicarbonyl precursors with thiophene derivatives under acidic/basic conditions, followed by cyclization and dehydration. Phosphorus pentasulfide (P₄S₁₀) may act as a sulfurizing agent . Alternatively, Wittig-type reactions with triphenylphosphine derivatives are employed, leveraging the phosphoranylidene group’s reactivity for carbonyl olefination. Reaction optimization includes solvent selection (e.g., ethanol, dichloromethane) and temperature control .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Despite limited toxicological data, adhere to GHS precautionary statements :

- Use fume hoods to avoid dust/fume inhalation (P261).

- Wear PPE (gloves, goggles) to prevent skin/eye contact (P262).

- Store under inert atmosphere (N₂/Ar) at 2–8°C to mitigate degradation .

Q. How is the compound’s structure validated experimentally?

- Methodological Answer : X-ray crystallography resolves the molecular geometry, while FT-IR identifies functional groups (e.g., C=O, P=C). NMR spectroscopy (¹H, ¹³C, ³¹P) confirms connectivity, with ³¹P NMR particularly diagnostic for phosphoranylidene moieties. Cross-validate with elemental analysis and mass spectrometry .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311G(d,p)) to simulate spectra and compare with experimental results. For example:

- Vibrational Assignments : Use Potential Energy Distribution (PED) analysis to assign FT-IR bands accurately.

- NMR Shifts : Gauge-Independent Atomic Orbital (GIAO) methods predict chemical shifts, resolving discrepancies in ¹H/¹³C NMR .

Q. What computational tools predict electronic properties for material science applications?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystal packing.

- HOMO-LUMO Analysis : Computes energy gaps (e.g., 3.5–4.0 eV) to assess electronic stability and charge transfer potential.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for reactivity predictions .

Q. What in vitro assays evaluate the compound’s antimicrobial efficacy?

- Methodological Answer : Use Minimal Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in nutrient broth, incubate at 37°C for 24h, and measure bacterial growth inhibition. Compare with positive controls (e.g., ampicillin) .

Q. How does the thienyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich thiophene enhances reactivity in Suzuki-Miyaura couplings . Steric effects from the triphenylphosphoranylidene group direct regioselectivity. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄), base (K₂CO₃), and polar aprotic solvents (DMF) .

Key Research Gaps and Contradictions

- Toxicological Data : Limited studies exist; prioritize in vitro assays (e.g., Ames test) to assess mutagenicity .

- Reaction Yields : Discrepancies in reported yields (40–75%) for Wittig reactions suggest solvent purity and moisture sensitivity as critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.